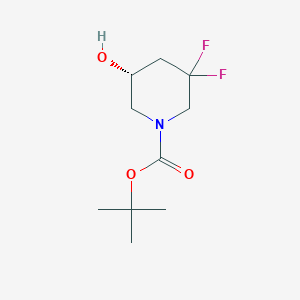

tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate

CAS No.: 2387560-06-5

Cat. No.: VC11712606

Molecular Formula: C10H17F2NO3

Molecular Weight: 237.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2387560-06-5 |

|---|---|

| Molecular Formula | C10H17F2NO3 |

| Molecular Weight | 237.24 g/mol |

| IUPAC Name | tert-butyl (5R)-3,3-difluoro-5-hydroxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1 |

| Standard InChI Key | NCHCRPISXZGPTH-SSDOTTSWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](CC(C1)(F)F)O |

| SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring with the following substituents:

-

A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine during synthetic transformations.

-

Two fluorine atoms at the 3-position, introducing electronegativity and conformational rigidity.

-

A hydroxyl group at the 5-position in the (R)-configuration, enabling hydrogen bonding and chiral recognition in biological systems.

The stereochemistry is defined by the (5R) designation, which influences its interactions with enzymes and receptors. The InChIKey NCHCRPISXZGPTH-SSDOTTSWSA-N and SMILES CC(C)(C)OC(=O)N1C[C@@H](CC(C1)(F)F)O encode its three-dimensional arrangement.

Physical and Spectral Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.24 g/mol |

| CAS Number | 2387560-06-5 |

| IUPAC Name | tert-butyl (5R)-3,3-difluoro-5-hydroxypiperidine-1-carboxylate |

| Solubility | Not publicly disclosed |

| Spectral Identifiers | PubChem CID: 95757493 |

The compound’s NMR spectrum would show two equivalent fluorine atoms as a singlet near -120 ppm, while the NMR would feature distinct signals for the hydroxyl proton (δ ~2.5 ppm) and the Boc group’s tert-butyl protons (δ ~1.45 ppm).

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves a multi-step strategy:

-

Piperidine Ring Formation: Cyclization of a linear precursor (e.g., via Dieckmann condensation) to establish the piperidine backbone.

-

Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) at the 3-position.

-

Hydroxylation: Stereoselective oxidation or reduction to install the (R)-configured hydroxyl group at the 5-position.

-

Boc Protection: Reaction with tert-butyl chloroformate under basic conditions to protect the amine.

A representative protocol is outlined below:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Selectfluor, DCM, 0°C → RT | Electrophilic fluorination |

| 2 | NaBH₄, MeOH, -20°C | Stereoselective hydroxylation |

| 3 | Boc₂O, DMAP, THF | Amine protection |

Yield Optimization

Yields for critical steps typically range from 60–75%, with purification via silica gel chromatography or recrystallization. For example, fluorination with Selectfluor achieves ~70% conversion, while Boc protection proceeds quantitatively under anhydrous conditions.

Biological Applications and Pharmacological Relevance

Role in Drug Discovery

The compound’s fluorine atoms enhance lipophilicity and metabolic stability, making it a preferred building block for:

-

Antimicrobial Agents: Analogous piperidine derivatives inhibit enzymes like Mycobacterium tuberculosis MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a target for tuberculosis therapy .

-

Central Nervous System (CNS) Drugs: Fluorinated piperidines improve blood-brain barrier penetration in neurotherapeutics.

Comparative Analysis with Structural Analogs

tert-Butyl (3R)-4,4-difluoro-3-hydroxy-piperidine-1-carboxylate

This regioisomer (CAS 2306249-01-2) differs in fluorine and hydroxyl group positions:

| Property | Target Compound | Analog |

|---|---|---|

| Fluorine Position | 3,3-difluoro | 4,4-difluoro |

| Hydroxyl Configuration | (5R) | (3R) |

| Molecular Weight | 237.24 g/mol | 237.25 g/mol |

The analog’s 4,4-difluoro arrangement reduces ring puckering, potentially altering binding affinity to enzymatic targets.

Future Directions and Research Opportunities

Expanding Synthetic Methodologies

-

Enzymatic Resolution: Use lipases or esterases to improve enantiomeric excess in hydroxylation steps.

-

Continuous Flow Chemistry: Enhance fluorination efficiency and safety via flow reactors.

Therapeutic Innovations

-

PROTACs Development: Incorporate the compound into proteolysis-targeting chimeras for targeted protein degradation.

-

Antiviral Applications: Explore activity against RNA viruses (e.g., SARS-CoV-2) via polymerase inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume